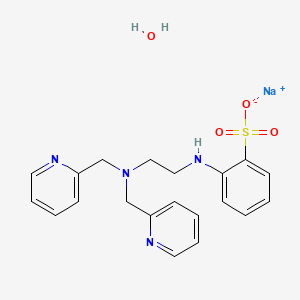
Sodium 2-((2-(bis(pyridin-2-ylmethyl)amino)ethyl)amino)benzenesulfonate hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound MFCD22666021 2-{[Bis(2-pyridinylmethyl)amino]ethylamino}benzenesulfonic acid hydrate sodium salt . It is a yellow solid with a molecular formula of C20H21N4NaO3S and a molecular weight of 420.46 . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[Bis(2-pyridinylmethyl)amino]ethylamino}benzenesulfonic acid hydrate sodium salt involves multiple steps, including the reaction of 2-pyridinylmethylamine with ethylamine and benzenesulfonic acid under controlled conditions. The reaction typically requires a solvent such as methanol or ethanol and is carried out at elevated temperatures to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The final product is often purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-{[Bis(2-pyridinylmethyl)amino]ethylamino}benzenesulfonic acid hydrate sodium salt: undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like or .
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as or .
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents .
Common Reagents and Conditions
The common reagents used in these reactions include potassium permanganate , chromium trioxide , sodium borohydride , lithium aluminum hydride , halogens , and alkylating agents . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfonic acids , while reduction reactions may produce amines . Substitution reactions can result in a variety of products, depending on the substituents introduced .
Scientific Research Applications
2-{[Bis(2-pyridinylmethyl)amino]ethylamino}benzenesulfonic acid hydrate sodium salt: has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-{[Bis(2-pyridinylmethyl)amino]ethylamino}benzenesulfonic acid hydrate sodium salt involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-{[Bis(2-pyridinylmethyl)amino]ethylamino}benzenesulfonic acid hydrate sodium salt include:
- 2-{[Bis(2-pyridinylmethyl)amino]ethylamino}benzenesulfonic acid
- 2-{[Bis(2-pyridinylmethyl)amino]ethylamino}benzenesulfonic acid sodium salt
- 2-{[Bis(2-pyridinylmethyl)amino]ethylamino}benzenesulfonic acid hydrate .
Uniqueness
The uniqueness of 2-{[Bis(2-pyridinylmethyl)amino]ethylamino}benzenesulfonic acid hydrate sodium salt lies in its specific chemical structure, which imparts distinct properties such as solubility, reactivity, and binding affinity. These properties make it particularly useful in applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C20H23N4NaO4S |
|---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
sodium;2-[2-[bis(pyridin-2-ylmethyl)amino]ethylamino]benzenesulfonate;hydrate |
InChI |
InChI=1S/C20H22N4O3S.Na.H2O/c25-28(26,27)20-10-2-1-9-19(20)23-13-14-24(15-17-7-3-5-11-21-17)16-18-8-4-6-12-22-18;;/h1-12,23H,13-16H2,(H,25,26,27);;1H2/q;+1;/p-1 |
InChI Key |
WLANJUISIGRJQY-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C(=C1)NCCN(CC2=CC=CC=N2)CC3=CC=CC=N3)S(=O)(=O)[O-].O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















